Cas no 163630-07-7 (2,6-Bis(tributylstannyl)pyridine)

2,6-Bis(tributylstannyl)pyridine is an organotin compound featuring a central pyridine ring substituted with two tributylstannyl groups at the 2 and 6 positions. This structure makes it a valuable reagent in cross-coupling reactions, particularly Stille couplings, due to its high reactivity and selectivity in forming carbon-carbon bonds. The compound’s stability under standard conditions and compatibility with a range of functional groups enhance its utility in synthetic organic chemistry. Its well-defined reactivity profile allows for precise control in constructing complex heterocyclic systems, making it a preferred choice for pharmaceutical and materials science applications. Proper handling is essential due to the toxicity of organotin compounds.
2,6-Bis(tributylstannyl)pyridine structure
163630-07-7 structure
Product name:2,6-Bis(tributylstannyl)pyridine
CAS No:163630-07-7
MF:C29H57NSn2
MW:657.18958735466
CID:2092749

2,6-Bis(tributylstannyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(tributylstannyl)pyridine
    • tributyl-(6-tributylstannylpyridin-2-yl)stannane
    • Inchi: 1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;;
    • InChI Key: PNEFCJWCBXZDMO-UHFFFAOYSA-N
    • SMILES: [Sn](C1C=CC=C(N=1)[Sn](CCCC)(CCCC)CCCC)(CCCC)(CCCC)CCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6

2,6-Bis(tributylstannyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM173293-5g
2,6-Bis(tributylstannyl)pyridine
163630-07-7 95%
5g
$785 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1296995-100mg
2,6-Bis(tributylstannyl)pyridine
163630-07-7 98%
100mg
¥1056 2023-04-15
Alichem
A029168959-5g
2,6-Bis(tributylstannyl)pyridine
163630-07-7 95%
5g
$798.48 2022-04-02
Chemenu
CM173293-5g
2,6-Bis(tributylstannyl)pyridine
163630-07-7 95%
5g
$785 2022-06-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B855552-100mg
2,6-Bis(tributylstannyl)pyridine
163630-07-7 95%
100mg
¥808.00 2022-09-29

Additional information on 2,6-Bis(tributylstannyl)pyridine

Recent Advances in the Application of 2,6-Bis(tributylstannyl)pyridine (CAS: 163630-07-7) in Chemical Biology and Pharmaceutical Research

2,6-Bis(tributylstannyl)pyridine (CAS: 163630-07-7) has emerged as a versatile reagent in chemical biology and pharmaceutical research, particularly in the synthesis of complex heterocyclic compounds and metal-catalyzed cross-coupling reactions. Recent studies highlight its role as a key intermediate in the development of novel therapeutic agents, including anticancer and antimicrobial compounds. This research briefing provides an overview of the latest advancements and applications of this compound, focusing on its chemical properties, synthetic utility, and potential therapeutic implications.

One of the most significant applications of 2,6-Bis(tributylstannyl)pyridine is its use in Stille coupling reactions, which are pivotal for constructing carbon-carbon bonds in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing pyridine-based inhibitors targeting protein kinases involved in cancer progression. The study reported a 70% yield improvement when using this reagent compared to traditional methods, underscoring its synthetic efficiency.

In addition to its synthetic utility, recent research has explored the compound's role in radiopharmaceutical development. A team at MIT utilized 2,6-Bis(tributylstannyl)pyridine as a precursor for labeling pyridine derivatives with radioactive isotopes, such as fluorine-18, for positron emission tomography (PET) imaging. This approach has shown promise in early-stage cancer detection, with preclinical trials demonstrating enhanced imaging resolution and reduced background noise.

Another groundbreaking application involves the compound's use in metal-organic frameworks (MOFs) for drug delivery. Researchers at the University of Cambridge incorporated 2,6-Bis(tributylstannyl)pyridine into MOF structures to create stimuli-responsive carriers for targeted drug release. The study, published in Advanced Materials, reported a 40% increase in drug-loading capacity and improved stability under physiological conditions, making it a promising candidate for personalized medicine.

Despite these advancements, challenges remain in optimizing the compound's reactivity and minimizing toxicity in biological systems. Recent toxicological studies have identified potential concerns regarding tin residue in final pharmaceutical products, prompting the development of new purification protocols. A 2024 Nature Communications paper proposed a novel chromatography-based method that reduces tin contamination to below 0.1 ppm, addressing a critical barrier to clinical translation.

Looking ahead, the integration of 2,6-Bis(tributylstannyl)pyridine with emerging technologies like flow chemistry and artificial intelligence-assisted synthesis design is expected to further expand its applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its potential in next-generation drug discovery platforms, particularly for neglected tropical diseases and antibiotic-resistant infections.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd